molecular formula C11H19ClN4OS B14906108 (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No.: B14906108
M. Wt: 290.81 g/mol
InChI Key: NXKDXAGKSYTPAJ-UHFFFAOYSA-N
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Description

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C11H19ClN4OS

Molecular Weight

290.81 g/mol

IUPAC Name

(4-ethylthiadiazol-5-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C11H18N4OS.ClH/c1-3-9-10(17-14-13-9)11(16)15-6-4-5-8(7-15)12-2;/h8,12H,3-7H2,1-2H3;1H

InChI Key

NXKDXAGKSYTPAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCCC(C2)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the methanone group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Purification processes, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes nucleophilic substitution under acidic or alkylating conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces acylated piperidine analogs .

Example Reaction :

Piperidine-NH+R-XBasePiperidine-NR+HX\text{Piperidine-NH} + \text{R-X} \xrightarrow{\text{Base}} \text{Piperidine-NR} + \text{HX}

Reaction Conditions :

SubstrateReagentSolventTemperatureProductYield
Target compoundMethyl iodideDCM25°CN-Methyl-piperidine derivative78%
Target compoundAcetyl chlorideTHF0°C → RTN-Acetyl-piperidine derivative65%

Amide Bond Hydrolysis

The methanone (amide) linkage is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid and 3-(methylamino)piperidine .

  • Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt .

Example Reaction :

Amide+H2OHClCarboxylic Acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{Amine}

Hydrolysis Data :

ConditionReagentTemperatureTimeProductsYield
Acidic6M HClReflux6hThiadiazole acid + Piperidine amine82%
Basic2M NaOH80°C4hThiadiazole carboxylate + Piperidine75%

Thiadiazole Ring Modifications

The 1,2,3-thiadiazole ring participates in electrophilic substitutions and coupling reactions:

  • Sulfonation : Reaction with SO3_3/H2_2SO4_4 introduces sulfonic acid groups at the C-4 position .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives .

Example Reaction :

Thiadiazole+Ar-B(OH)2Pd CatalystBiaryl-Thiadiazole\text{Thiadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd Catalyst}} \text{Biaryl-Thiadiazole}

Thiadiazole Reactivity :

Reaction TypeReagents/ConditionsProductApplication
SulfonationSO3_3/H2_2SO4_4, 0°C → RT4-Sulfo-thiadiazole derivativeSolubility enhancement
Cross-CouplingPd(PPh3_3)4_4, K2_2CO3_3, 80°CBiaryl-thiadiazoleBioactive analog synthesis

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization or exchange reactions:

  • Neutralization : NaOH converts the hydrochloride to the free base.

  • Counterion Exchange : AgNO3_3 replaces chloride with nitrate .

Salt Reactivity :

ReactionReagentProductNotes
NeutralizationNaOHFree baseImproved lipophilicity
Counterion exchangeAgNO3_3Nitrate saltEnhanced stability

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with related thiadiazole-piperidine hybrids:

CompoundKey ReactionDistinct Feature
5-Methylthiadiazol-4-yl-piperidinylmethanoneFaster amide hydrolysisHigher antimicrobial activity
4-EthylthiadiazoleLimited piperidine reactivityAntifungal specificity

Scientific Research Applications

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
  • (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(ethylamino)piperidin-1-yl)methanone hydrochloride

Uniqueness

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

The compound (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a novel hybrid structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.

Chemical Structure

The compound features a thiadiazole ring and a piperidine moiety , both of which are known to contribute to various biological activities. The structural formula can be represented as follows:

C12H16ClN3S\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{S}

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under investigation has shown promising results in inhibiting various bacterial strains.

The mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to 62.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli respectively .

CompoundTarget BacteriaMIC (μg/mL)
1S. aureus62.5
2E. coli32.6
3Bacillus cereus47.5
4Pseudomonas aeruginosa50.0

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies, highlighting their ability to induce cytotoxicity in cancer cell lines.

Case Studies

Recent research has indicated that compounds similar to the one possess significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values reported as low as 12.5 µM .

Cell LineIC50 (µM)
MCF-712.5
HepG215.0
A5490.2
HeLa4.2

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiadiazole derivatives have been associated with several other pharmacological effects:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in various models .
  • Analgesic Effects : Thiadiazole compounds have been reported to exhibit pain-relieving properties comparable to standard analgesics .
  • Antiviral Activity : Certain thiadiazole derivatives have demonstrated efficacy against viral infections, particularly in plant systems, suggesting potential applications in virology .

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